molecular formula C12H18ClN B3248425 (2-Phenylcyclopentyl)methanamine hydrochloride CAS No. 1864058-27-4

(2-Phenylcyclopentyl)methanamine hydrochloride

Cat. No.: B3248425
CAS No.: 1864058-27-4
M. Wt: 211.73
InChI Key: SOXVPHRQQOWMIP-UHFFFAOYSA-N
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Description

(2-Phenylcyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is used in various scientific research applications due to its complex molecular structure and diverse reactivity. This compound is typically available as a powder and is known for its high purity and stability under standard storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopentyl)methanamine hydrochloride involves several steps, starting from cyclopentyl derivatives and phenyl compounds. One common method includes the reaction of cyclopentyl bromide with phenylmagnesium bromide to form 2-phenylcyclopentyl bromide. This intermediate is then reacted with methanamine under controlled conditions to yield (2-Phenylcyclopentyl)methanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, cyanides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Substituted amines, halides.

Scientific Research Applications

(2-Phenylcyclopentyl)methanamine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenylcyclopentyl)methanol
  • (2-Phenylcyclopentyl)amine
  • Cyclopentylphenylamine

Uniqueness

(2-Phenylcyclopentyl)methanamine hydrochloride stands out due to its unique combination of a cyclopentyl ring and a phenyl group, which imparts distinct chemical properties. This structural uniqueness allows for specific interactions in biological systems and makes it a valuable compound in various research fields .

Properties

IUPAC Name

(2-phenylcyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVPHRQQOWMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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